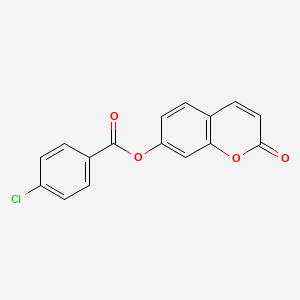

2-氧代-2H-香豆素-7-基 4-氯苯甲酸酯

货号 B2659717

CAS 编号:

131425-60-0

分子量: 300.69

InChI 键: VRYOATOHSLRGGQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is a chemical compound that has been synthesized and studied for its various properties . It is derived from the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

Synthesis Analysis

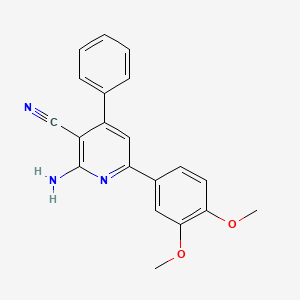

The synthesis of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” has been characterized by various spectroscopic techniques including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .科学研究应用

- Researchers have investigated the anti-inflammatory potential of this compound. Inhibition of protein denaturation by 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suggests its apparent anti-inflammatory activity .

- Studies have explored the compound’s antibacterial and antifungal effects. Its activity against microbial pathogens makes it relevant for drug development .

- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate exhibits antioxidant properties, which are crucial for combating oxidative stress and related diseases .

- Researchers have investigated its antiviral activity. Understanding its mechanism of action could lead to novel antiviral agents .

- The compound has shown promise in inhibiting carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. These properties contribute to its potential as an anticancer agent .

- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate has been studied for its effects on cholinesterase and monoamine oxidase. These enzymes play crucial roles in neurological health and disease .

Anti-Inflammatory Activity

Antibacterial and Antifungal Properties

Antioxidant Properties

Antiviral Potential

Anticancer Properties

Cholinesterase and Monoamine Oxidase Inhibition

属性

IUPAC Name |

(2-oxochromen-7-yl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYOATOHSLRGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

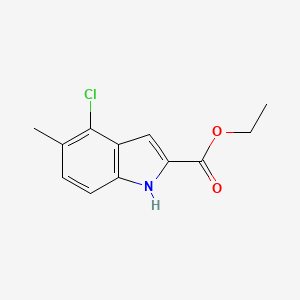

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate

1352895-12-5

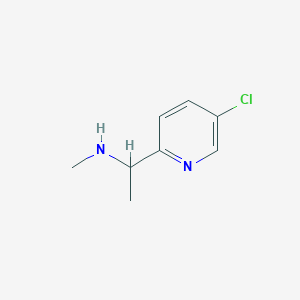

1-(5-Chloropyridin-2-yl)-N-methylethanamine

1521697-99-3

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2659646.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2659648.png)

![4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2659649.png)

![3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2659650.png)

![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)